1-[(E)-2-nitroprop-1-enyl]naphthalene
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Overview
Description
1-[(E)-2-nitroprop-1-enyl]naphthalene, also known as NENA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NENA is a nitroalkene that is synthesized by the reaction of 1-naphthol and nitropropene.
Scientific Research Applications
1-[(E)-2-nitroprop-1-enyl]naphthalene has been studied extensively for its potential applications in various fields. One of the most promising applications of 1-[(E)-2-nitroprop-1-enyl]naphthalene is as a fluorescent probe for the detection of thiols. Thiols are important biomolecules that play a crucial role in many biological processes, including antioxidant defense, signaling, and enzymatic reactions. 1-[(E)-2-nitroprop-1-enyl]naphthalene has been shown to selectively react with thiols and produce a fluorescent product that can be detected using spectroscopic methods.
1-[(E)-2-nitroprop-1-enyl]naphthalene has also been studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of 1-[(E)-2-nitroprop-1-enyl]naphthalene is not fully understood. However, it is believed that the nitroalkene group in 1-[(E)-2-nitroprop-1-enyl]naphthalene reacts with thiols to form a Michael adduct. This reaction is thought to be responsible for the fluorescent properties of 1-[(E)-2-nitroprop-1-enyl]naphthalene. Additionally, 1-[(E)-2-nitroprop-1-enyl]naphthalene has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical And Physiological Effects
1-[(E)-2-nitroprop-1-enyl]naphthalene has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Additionally, 1-[(E)-2-nitroprop-1-enyl]naphthalene has been shown to inhibit the expression of pro-inflammatory cytokines and to reduce the production of prostaglandin E2 (PGE2), which is involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-[(E)-2-nitroprop-1-enyl]naphthalene is its selectivity for thiols. This makes it a useful tool for the detection of thiols in complex biological samples. Additionally, 1-[(E)-2-nitroprop-1-enyl]naphthalene has been shown to have low toxicity, which makes it a promising candidate for therapeutic applications.
However, there are also some limitations to the use of 1-[(E)-2-nitroprop-1-enyl]naphthalene in lab experiments. One limitation is its relatively low yield, which can make it difficult to obtain large quantities of the compound. Additionally, 1-[(E)-2-nitroprop-1-enyl]naphthalene is sensitive to light and air, which can cause degradation of the compound over time.
Future Directions
There are several future directions for research on 1-[(E)-2-nitroprop-1-enyl]naphthalene. One area of interest is the development of more efficient synthesis methods to increase the yield of 1-[(E)-2-nitroprop-1-enyl]naphthalene. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(E)-2-nitroprop-1-enyl]naphthalene and its potential applications in the treatment of various diseases. Finally, the development of new fluorescent probes based on the structure of 1-[(E)-2-nitroprop-1-enyl]naphthalene could lead to the development of new tools for the detection of thiols in biological samples.
Synthesis Methods
The synthesis of 1-[(E)-2-nitroprop-1-enyl]naphthalene involves the reaction of 1-naphthol and nitropropene in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 1-[(E)-2-nitroprop-1-enyl]naphthalene is typically around 50%.
properties
CAS RN |
131981-73-2 |
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Product Name |
1-[(E)-2-nitroprop-1-enyl]naphthalene |
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-[(E)-2-nitroprop-1-enyl]naphthalene |
InChI |
InChI=1S/C13H11NO2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3/b10-9+ |
InChI Key |
MMXWPLHUAYHYNT-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC2=CC=CC=C21)/[N+](=O)[O-] |
SMILES |
CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-] |
synonyms |
1-[(E)-2-Nitroprop-1-enyl]naphthalene; (E)-1-(2-Nitroprop-1-en-1-yl)naphthalene |
Origin of Product |
United States |
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